Synthesis and Characterization of 2-Bromo-3-nitroaniline: A Technical Guide
Synthesis and Characterization of 2-Bromo-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-Bromo-3-nitroaniline. This molecule is of interest to researchers in medicinal chemistry and materials science as a versatile intermediate for the synthesis of more complex structures. This document outlines the primary synthetic routes, detailed (though generalized) experimental protocols, and a summary of its key characterization data.
Physicochemical Properties
A summary of the key physicochemical properties for 2-Bromo-3-nitroaniline is presented below. These values are critical for its handling, purification, and use in subsequent chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| CAS Number | 35757-20-1 |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of 2-Bromo-3-nitroaniline
The synthesis of 2-Bromo-3-nitroaniline can be approached through two primary synthetic strategies: the nitration of 2-bromoaniline and the Sandmeyer reaction of 3-nitroaniline. Both methods have their distinct advantages and challenges.
Method 1: Nitration of 2-Bromoaniline
This method involves the direct electrophilic nitration of 2-bromoaniline. The bromo group is an ortho-, para-director, while the amino group is also an ortho-, para-director. Therefore, the nitration of 2-bromoaniline is expected to yield a mixture of isomers, including 2-bromo-5-nitroaniline and 2-bromo-3-nitroaniline. Careful control of reaction conditions and chromatographic purification are essential to isolate the desired product.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
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Nitration Reaction: Dissolve 2-bromoaniline in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-formed nitrating mixture dropwise to the 2-bromoaniline solution, ensuring the temperature does not exceed 10°C.
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Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
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Purification: The crude product, a mixture of isomers, is then collected by vacuum filtration, washed with cold water, and dried. The desired 2-Bromo-3-nitroaniline is separated from the other isomers by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Method 2: Sandmeyer Reaction of 3-Nitroaniline
This route involves the diazotization of 3-nitroaniline followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromine atom. This method offers better regioselectivity compared to direct nitration.
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Diazotization: Dissolve 3-nitroaniline in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for a short period at this temperature.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
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Product Isolation: Allow the reaction mixture to warm to room temperature and then gently heat it until the evolution of nitrogen gas ceases. Cool the mixture to room temperature, and the crude 2-Bromo-3-nitroaniline will precipitate.
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Purification: Collect the crude product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
Characterization of 2-Bromo-3-nitroaniline
The structural confirmation of the synthesized 2-Bromo-3-nitroaniline is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
The ¹H NMR spectrum of 2-Bromo-3-nitroaniline is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating effect of the amino group. The coupling constants (J) will reveal the substitution pattern.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-4 | ~7.2-7.4 | Doublet of doublets | J ≈ 7-9, 1-2 |
| H-5 | ~6.8-7.0 | Triplet | J ≈ 7-9 |
| H-6 | ~7.0-7.2 | Doublet of doublets | J ≈ 7-9, 1-2 |
| NH₂ | ~4.0-5.0 | Broad singlet | - |
The ¹³C NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon | Expected Chemical Shift (ppm) |
| C-1 (C-NH₂) | ~145-150 |
| C-2 (C-Br) | ~110-115 |
| C-3 (C-NO₂) | ~150-155 |
| C-4 | ~120-125 |
| C-5 | ~115-120 |
| C-6 | ~125-130 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| N=O Asymmetric Stretch (nitro) | 1520-1560 | Strong |
| N=O Symmetric Stretch (nitro) | 1340-1380 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |
| C-N Stretch (aromatic amine) | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Fragment Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 216/218 | Molecular ion peak (presence of Br isotopes) |
| [M-NO₂]⁺ | 170/172 | Loss of a nitro group |
| [M-Br]⁺ | 137 | Loss of a bromine atom |
| [C₆H₅N]⁺ | 91 | Further fragmentation |
Experimental and Logical Flow Diagrams
To visualize the workflow for the synthesis and characterization of 2-Bromo-3-nitroaniline, the following diagrams are provided.
